

Initial Toxicity Assessment of 5-Cyclohexadecen-1-one: A Technical Guide

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyclohexadecen-1-one (CAS No. 37609-25-9), a macrocyclic ketone, is a synthetic fragrance ingredient valued for its persistent, warm, and musky aroma. It is utilized in a wide array of consumer products, including fine fragrances, cosmetics, and household goods. As with any chemical intended for widespread use, a thorough assessment of its toxicological profile is imperative to ensure human and environmental safety. This technical guide provides a comprehensive summary of the initial toxicity assessment of **5-Cyclohexadecen-1-one**, presenting key toxicological data, detailing experimental methodologies, and illustrating the safety assessment workflow. The information herein is compiled from peer-reviewed safety assessments by the Research Institute for Fragrance Materials (RIFM) and public reports from international regulatory bodies.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a substance is crucial for assessing its toxicological behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile.



| Property | Value | Reference |
|---|---|-----------|
| Molecular Formula | C16H28O | [1] |
| Molecular Weight | 236.39 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid to crystals | [2] |
| Melting Point | 25 °C | [2] |
| Log Kow (Octanol-Water Partition Coefficient) | 5.6 | [1] |

Toxicological Data Summary

The toxicological evaluation of **5-Cyclohexadecen-1-one** has been conducted across various endpoints. Much of the data for systemic toxicity relies on a read-across approach from structurally similar molecules, a scientifically accepted practice in toxicology to reduce animal testing.

Acute Toxicity

| Endpoint | Species | Route | Result | Classificati on | Reference |
|--------------------------------|---------|------------|----------------------|--------------------|-----------|
| Oral LD50 | Rat | Oral | > 2000 mg/kg bw | Not Classified | [2] |
| Dermal LD50 | Rat | Dermal | > 2000 mg/kg bw | Not Classified | [2] |
| Inhalation LC ₅₀ | - | Inhalation | No data available | - | - |

Irritation

| Endpoint | Species | Result | Classification | Reference |
|-----------------|---------|-------------------|----------------|-----------|
| Skin Irritation | Rabbit | Not irritating | Not Classified | [2] |
| Eye Irritation | - | No data available | - | - |



Skin Sensitization

5-Cyclohexadecen-1-one has been identified as a weak skin sensitizer.[3] The risk of sensitization is managed by adhering to safe concentration levels in consumer products as established by regulatory and scientific bodies like the International Fragrance Association (IFRA).[3]

| Test Type | Species | Result | Classification | Reference |
|--|------------|-------------------------------------|-----------------|-----------|
| Guinea Pig Maximization Test | Guinea Pig | Sensitizing | Skin Sensitizer | [3] |
| Human Repeat Insult Patch Test (HRIPT) | Human | No induction of sensitization at 6% | - | [3] |
| Weight of Evidence No Expected Sensitization Induction Level (WoE NESIL) | - | 10000 μg/cm² | - | [3] |

Repeated Dose Toxicity

The assessment of repeated dose toxicity for **5-Cyclohexadecen-1-one** was conducted using a read-across approach with the analog 5-cyclotetradecen-1-one, 3-methyl-,(5E)- (CAS No. 259854-70-1).



| Study Type | Species | NOAEL (No Observed Adverse Effect Level) | Margin of Exposure (MOE) | Conclusion | Reference |
|--|---------|--|--------------------------------|-----------------------------------|-----------|
| 28-day oral study (read- across) | Rat | 28.7 mg/kg/day | >100 | Safe under current use conditions | [3][4] |

Genotoxicity

Based on data from the target material and a read-across analog (5-cyclotetradecen-1-one, 3-methyl-,(5E)-), **5-Cyclohexadecen-1-one** is not considered to be genotoxic.[3]

| Assay | Test System | Metabolic Activation | Result | Reference |
|---|-------------------------------------|-------------------------|-----------------|-----------|
| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium | With and without | Non-mutagenic | [3] |
| In Vitro Chromosome Aberration Test (read-across) | Chinese Hamster Lung (CHL) cells | With and without | Non-clastogenic | [3] |

Reproductive and Developmental Toxicity

The reproductive toxicity of **5-Cyclohexadecen-1-one** was evaluated through read-across from the analog 3-Methylcyclopentadecenone (CAS No. 82356-51-2).



| Study Type | Species | NOAEL | Conclusion | Reference |
|---|---------|----------------|--|-----------|
| One-Generation Reproduction Toxicity Study (read-across) | Rat | 1000 mg/kg/day | No treatment- related effects on reproductive performance, fertility, or offspring development | [3][5] |

Phototoxicity and Photoallergenicity

Based on its ultraviolet/visible (UV/Vis) absorption spectrum, **5-Cyclohexadecen-1-one** is not expected to be phototoxic or photoallergenic as it shows no significant absorbance in the relevant UV range.[3]

Experimental Protocols

The following sections detail the methodologies for the key toxicological studies cited in this assessment, based on internationally recognized OECD guidelines.

Acute Oral Toxicity (OECD 420: Fixed Dose Procedure)

The acute oral toxicity was assessed using the Fixed Dose Procedure.[2] This method involves a stepwise dosing procedure where groups of animals of a single sex (typically female rats) are administered the test substance at one of the defined dose levels (5, 50, 300, 2000, or 5000 mg/kg). The initial dose is selected based on a sighting study to be a level that is expected to produce some signs of toxicity without mortality. Based on the outcome, the dose for the next animal is adjusted up or down. Observations for signs of toxicity and mortality are made for at least 14 days. This method allows for the determination of an LD50 value and classification of the substance according to the Globally Harmonised System (GHS).[2]

Acute Dermal Toxicity (OECD 402)

This test is designed to assess the potential adverse effects of a single dermal exposure to a substance.[2] The test substance is applied uniformly to a shaved area of the skin (approximately 10% of the body surface area) of rats. The area is then covered with a porous



gauze dressing and a non-irritating tape. After a 24-hour exposure period, the dressing is removed, and the skin is cleansed. The animals are observed for signs of toxicity and mortality for at least 14 days. The LD₅₀ is determined based on the observed effects.[2]

Skin Irritation (OECD 404)

The potential for skin irritation was evaluated in albino rabbits.[2] A small amount of the test substance (0.5 g) was applied to a shaved patch of skin and covered with a gauze patch for 4 hours. After the exposure period, the patch was removed, and the skin was evaluated for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored, and the substance is classified based on the severity and reversibility of the skin reactions.[2]

Skin Sensitization: Guinea Pig Maximization Test (GPMT)

The GPMT is a method to assess the potential of a substance to cause skin sensitization. The test consists of two phases: induction and challenge. During the induction phase, guinea pigs are initially exposed to the test substance with an adjuvant (Freund's Complete Adjuvant) via intradermal injection to enhance the immune response. This is followed by a topical application of the substance to the same area. After a rest period of 10 to 14 days, the animals are challenged with a non-irritating concentration of the test substance applied topically to a naive site. The skin reactions are observed at 24 and 48 hours after the challenge. The incidence and severity of the skin reactions in the test group are compared to a control group to determine the sensitization potential.

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

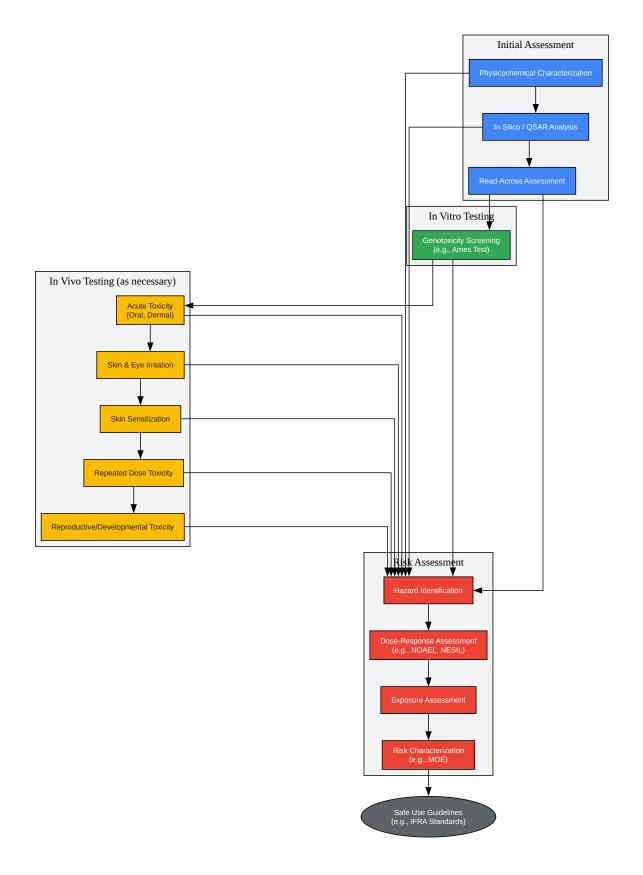
This in vitro assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver). If the substance is mutagenic, it will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the essential amino acid. The number of revertant colonies is counted and compared to the spontaneous reversion rate in the control cultures.



Visualizations Toxicological Safety Assessment Workflow

The following diagram illustrates the general workflow for the toxicological safety assessment of a fragrance ingredient like **5-Cyclohexadecen-1-one**.





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Figure 1: A generalized workflow for the toxicological safety assessment of a fragrance ingredient.

Conclusion

The initial toxicity assessment of **5-Cyclohexadecen-1-one**, based on a combination of in vivo studies, in vitro assays, and read-across from structurally related analogs, indicates a low order of acute toxicity via the oral and dermal routes. It is not a skin irritant but is classified as a weak skin sensitizer, a risk that is managed through the establishment of safe use concentrations in final products. The available data suggest that it is not genotoxic and does not pose a significant risk for repeated dose or reproductive toxicity under the current conditions of use. No data is currently available for eye irritation. This comprehensive toxicological profile supports the safe use of **5-Cyclohexadecen-1-one** in consumer products when used in accordance with established safety guidelines.

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